Nitrocyclobutane
Overview
Description
Nitrocyclobutane compounds are a class of organic molecules that have garnered significant interest in the field of synthetic organic chemistry due to their unique structural features and potential applications. These compounds are characterized by a four-membered cyclobutane ring with one or more nitro groups attached to it. The presence of the nitro group introduces both steric and electronic effects that can influence the reactivity and stability of the cyclobutane ring.
Synthesis Analysis
The synthesis of nitrocyclobutane derivatives can be achieved through various methods. One approach involves the [4+2] cycloaddition of donor-acceptor cyclobutanes and nitrosoarenes, catalyzed by Yb(OTf)3, which leads to the formation of tetrahydro-1,2-oxazines as single diastereomers with good to excellent yields and excellent regioselectivity . Another method includes the addition of aldehyde enamines to nitroalkenes, which affords cyclobutanes that can undergo ring opening and hydrolysis to produce final Michael-like adducts . Additionally, the synthesis of nitroso Diels-Alder-type bicycloketones using dienamine catalysis has been reported, providing a route to optically pure 1-amino-3,4-diol .
Molecular Structure Analysis
The molecular structure of nitrocyclobutane derivatives can be quite complex due to the presence of multiple stereocenters and the potential for conformational isomerism. For instance, NMR and computational studies have shown that s-trans-enamine conformers give rise to all-trans-(4S)-4-nitrocyclobutylpyrrolidines, while s-cis-enamine conformers afford all-trans-(4R)-4-nitrocyclobutylpyrrolidines . The crystal structure of related cyclobutadiene complexes, such as 1,2,3,4-tetramethylcyclobutadiene-nickel dichloride, reveals that the cyclobutadiene ring is planar and appears to be square or very nearly so .
Chemical Reactions Analysis
Nitrocyclobutane derivatives participate in a variety of chemical reactions. The cycloaddition reactions mentioned earlier are key examples of how these compounds can be synthesized and further transformed . The reactivity of nitrocyclobutanes can also be harnessed for the synthesis of insecticidal neonicotinoids, where nitropolychlorobutadienes serve as precursors for the synthesis of analogs of heterocyclic insecticides . Furthermore, the catalytic cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate has been studied, leading to the synthesis of spirohexane amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrocyclobutane derivatives are influenced by the presence of the nitro group and the cyclobutane ring. The nitro group is an electron-withdrawing group that can affect the electron density of the cyclobutane ring, potentially making it more reactive towards nucleophilic attack. The four-membered ring structure of cyclobutanes is known to be strained, which can also contribute to their unique reactivity patterns. The synthesis and properties of nitrocyclopropanes, which are closely related to nitrocyclobutanes, have been extensively studied, highlighting the importance of stereoselective cyclopropanation methods and the potential for synthesizing compounds with biological activities .
Scientific Research Applications
Chemical Synthesis and Stereochemistry : Nitrocyclobutane intermediates are formed in amino-catalyzed reactions of aldehydes with chiral nitroalkenes. This process involves Michael additions catalyzed by pyrrolidine derivatives, leading to stereoisomer formations. These intermediates are more stable than those from other nitroalkene types, showing potential in stereochemistry and synthetic chemistry (Cascales et al., 2021).
Antioxidant and Anticancer Properties : Nitroxides, which include certain nitrocyclobutane derivatives, exhibit properties as antioxidants and anticancer drugs. Their redox cycle and catalytic mechanism of action, mimicking superoxide dismutase and scavenging reactive free radicals, make them promising in biological and medical applications (Lewandowski & Gwoździński, 2017).
Cyclobutane Synthesis for Natural Products : The cyclobutane scaffold, into which nitrocyclobutanes can be incorporated, is crucial in synthesizing a range of natural products. The reactivity of cyclobutanes, exploited for novel synthetic methodologies, highlights their importance in the synthesis of complex molecules (Talavera et al., 2012).
Environmental Impact and Mitigation : Nitrocyclobutane compounds, as part of a broader group of nitro-polycyclic aromatic hydrocarbons (NPAHs), are environmental pollutants. Their persistent nature and hazardous impact on human health have led to research on their sources, detection methods, and treatment technologies (Tiwari et al., 2019).
Pharmacology and Drug Development : Nitrocyclobutane derivatives are being explored in the synthesis of novel pharmaceutical compounds. Their unique chemical properties contribute to the development of drugs with potential antibacterial and antifungal activities (Aydi̇nli et al., 2020).
properties
IUPAC Name |
nitrocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVBXZMWDWJWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547159 | |
Record name | Nitrocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrocyclobutane | |
CAS RN |
2625-41-4 | |
Record name | Nitrocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | nitrocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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